molecular formula C19H20N2O4S B2749327 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 868965-36-0

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2749327
CAS No.: 868965-36-0
M. Wt: 372.44
InChI Key: LPPRVDICWOHTPY-UHFFFAOYSA-N
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Description

“N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a chemical compound . It’s structurally similar to Methocarbamol, a muscle relaxer that works by blocking nerve impulses (or pain sensations) that are sent to your brain .


Molecular Structure Analysis

The molecular formula of this compound is C19H20N2O4S . Carbamates, like this compound, are chemically similar to, but more reactive than amides .


Chemical Reactions Analysis

Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .

Scientific Research Applications

Biological Activities and Chemical Synthesis

Recent studies have explored the biological activities and chemical synthesis processes related to compounds structurally similar to N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, compounds featuring the thiophene-3-carboxamide derivative exhibit antibacterial and antifungal activities. The structural configuration, particularly the relationship between the m-toluidine or p-toluidine rings and their respective thiophene rings, plays a crucial role in their biological activity. An intermolecular C-H...O hydrogen bond in one of the compounds indicates a specific molecular conformation that could be relevant for its antibacterial and antifungal properties (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Another study focused on the design, synthesis, and biological activity of new pyrazole amide derivatives, revealing promising insecticidal activity against Helicoverpa armigera. This research underscores the potential of structurally similar compounds in pest control applications, which could be extended to the compound of interest (Xi-le Deng, Li Zhang, Xueping Hu, Bin Yin, P. Liang, Xinling Yang, 2016).

Safety and Hazards

Carbamates, like this compound, are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . They can produce flammable gaseous hydrogen when combined with active metals or nitrides .

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-20-18(23)16-12-4-2-3-5-15(12)26-19(16)21-17(22)11-6-7-13-14(10-11)25-9-8-24-13/h6-7,10H,2-5,8-9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPRVDICWOHTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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